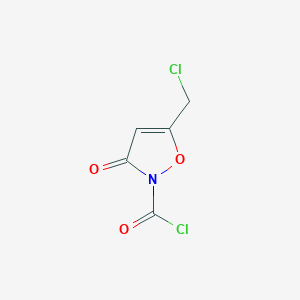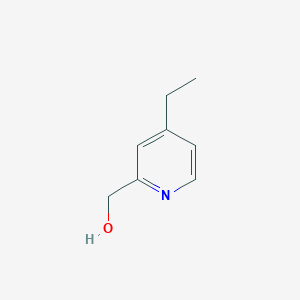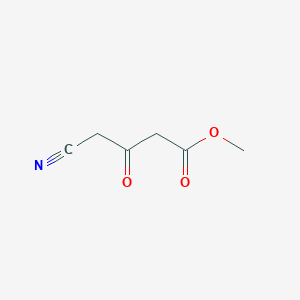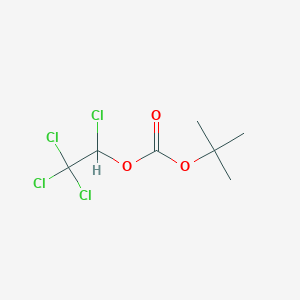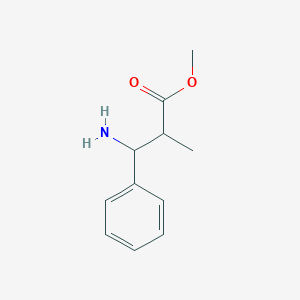
methyl 3-amino-2-methyl-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acids and esters It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-methyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-Amino-2-methyl-3-phenyl-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group, followed by deprotection after the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
methyl 3-amino-2-methyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
methyl 3-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Amino-2-methyl-3-phenyl-propionic acid: The parent compound without the ester group.
2-Methyl-3-phenyl-propionic acid methyl ester: Lacks the amino group.
3-Amino-3-phenyl-propionic acid methyl ester: Lacks the methyl group.
Uniqueness
methyl 3-amino-2-methyl-3-phenylpropanoate is unique due to the presence of both an amino group and an ester group on the same molecule
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 3-amino-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
InChIキー |
KVMIEZCRDGCHLN-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
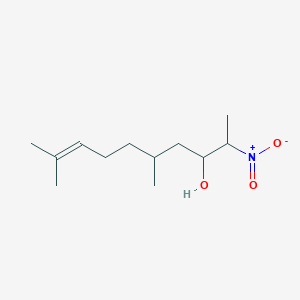
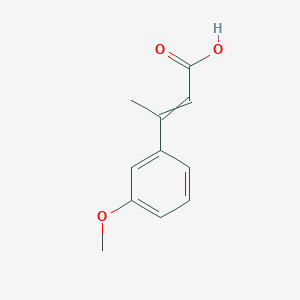
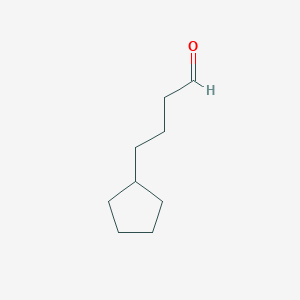
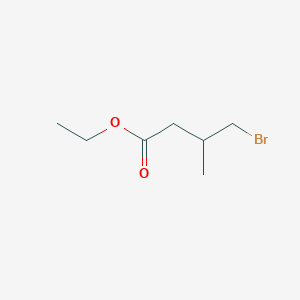
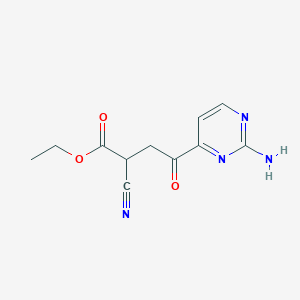

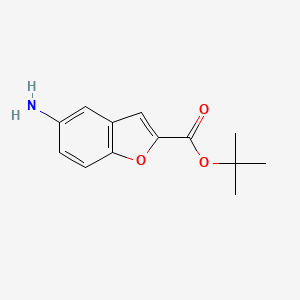
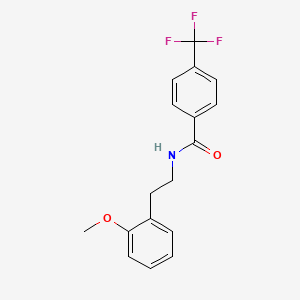
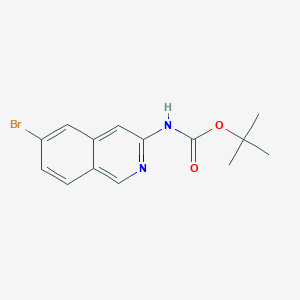
![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)
